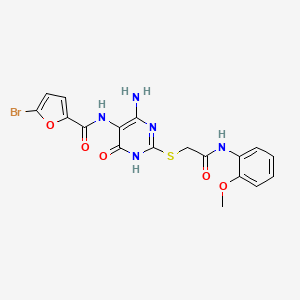

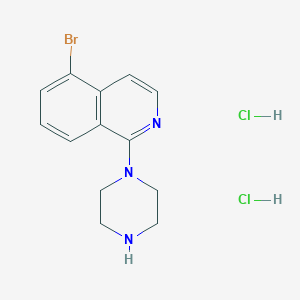

![molecular formula C16H12BrN3O2S B2583927 N-(6-乙酰氨基苯并[d]噻唑-2-基)-4-溴苯甲酰胺 CAS No. 313551-45-0](/img/structure/B2583927.png)

N-(6-乙酰氨基苯并[d]噻唑-2-基)-4-溴苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . It is synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The compound has been evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .

Synthesis Analysis

The synthesis of “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide” involves a C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesized compounds were found to have moderate to good activities in various biological assays .科学研究应用

抗菌和抗细菌活性

N-(6-乙酰氨基苯并[d]噻唑-2-基)-4-溴苯甲酰胺及其衍生物因其抗菌和抗细菌特性而被广泛研究。这些化合物对多种微生物菌株表现出显着的活性,包括耐甲氧西林金黄色葡萄球菌 (MRSA),表明它们作为有效抗菌剂的潜力。这些衍生物的合成涉及各种化学过程,它们的抗菌活性通过体外和计算机模拟对接研究进行评估,突出了它们对选定的细菌和真菌菌株的广谱能力 (Anuse 等人,2019)。

脲酶抑制和抗氧化活性

还对这些化合物的生物活性进行了研究,包括它们作为脲酶抑制剂和抗氧化剂的有效性。合成方法通常涉及 C-C 偶联方法,对所得化合物的生物活性进行评估。这些研究发现,某些 N-(6-芳基苯并[d]噻唑-2-基)乙酰胺表现出显着的脲酶抑制作用,优于标准抑制剂,并显示出中等到良好的抗氧化活性。这些发现表明它们在治疗与脲酶活性和氧化应激相关的疾病中的效用 (Gull 等人,2016)。

抗癌潜力

对 N-(6-乙酰氨基苯并[d]噻唑-2-基)-4-溴苯甲酰胺衍生物的进一步研究揭示了它们的潜在抗癌活性。已合成各种衍生物并针对一系列人类肿瘤细胞系(包括白血病、黑色素瘤和肺癌)进行了体外评估。这些研究表明,特定化合物表现出显着的抗癌活性,表明它们作为癌症治疗治疗剂的潜力。这些化合物的合成和表征涉及复杂的化学过程,它们的抗癌功效通过全面的体外筛选进行评估 (Havrylyuk 等人,2010)。

未来方向

The future directions for “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide” could involve further exploration of its biological activities, including its potential as an antioxidant, haemolytic, antibacterial, and urease inhibitor . Additionally, further studies could be conducted to understand its mechanism of action and to explore its potential applications in various fields.

作用机制

Target of Action

The primary targets of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide Compounds with a similar benzothiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

The exact mode of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide Benzothiazole derivatives have been reported to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

The specific biochemical pathways affected by N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide Benzothiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

The molecular and cellular effects of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide Benzothiazole derivatives have been reported to have significant effects at the molecular and cellular levels, contributing to their diverse biological activities .

属性

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2S/c1-9(21)18-12-6-7-13-14(8-12)23-16(19-13)20-15(22)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXJWUUQHAAWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

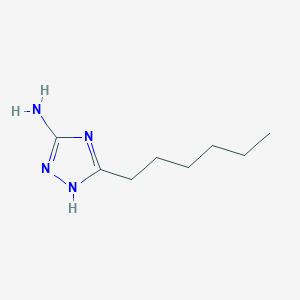

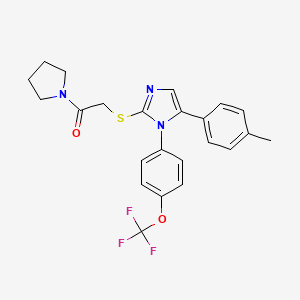

![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)

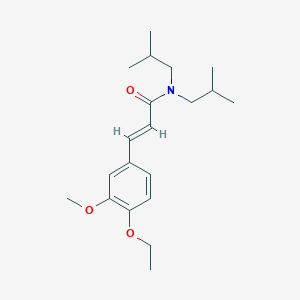

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)

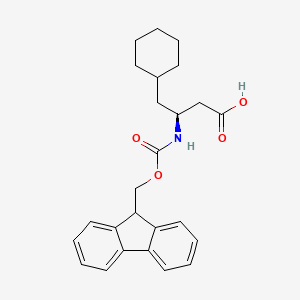

![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)

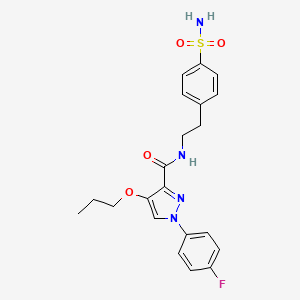

![4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide](/img/structure/B2583861.png)

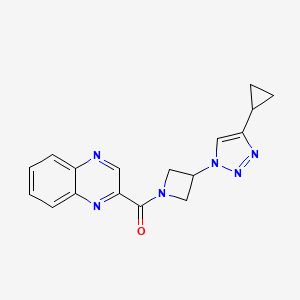

![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2583862.png)

![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)